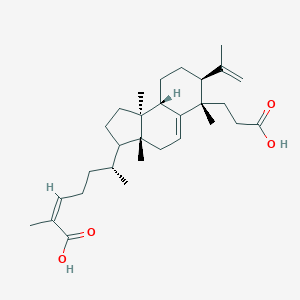

Kadsuric acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10-/t20-,22+,23?,25-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNPDWQZTUZFHK-LYNKRMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)C1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419527 | |

| Record name | KADSURIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62393-88-8 | |

| Record name | KADSURIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330514 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | KADSURIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Uric Acid: A Technical and Historical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery of uric acid, placing it within its historical and scientific context. It details the seminal experiments that led to its isolation and identification, the prevailing scientific theories of the time, and the initial understanding of its physiological and pathological significance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the origins of uric acid research.

Historical Context: A Paradigm Shift in Chemistry and Medicine

The discovery of uric acid in the late 18th century occurred during a period of profound transformation in the scientific understanding of chemistry and medicine. Two dominant theories framed the scientific landscape of the era: the humoral theory of disease and the phlogiston theory of combustion.

1.1 The Humoral Theory of Disease

Dating back to ancient Greek and Roman physicians, the humoral theory posited that the human body was composed of four fundamental fluids, or "humors": blood, phlegm, yellow bile, and black bile.[1][2] Health was believed to be the result of a harmonious balance of these humors, while disease was attributed to an imbalance or "dyscrasia".[3] Gout, a disease known since antiquity, was explained within this framework as an overflow of a humor, often described as a crude and thick fluid, into the joints, causing pain and inflammation.[4] This ancient medical doctrine, which persisted for centuries, provided the conceptual backdrop against which the discovery of a specific chemical entity as the cause of a disease marked a significant conceptual leap.

1.2 The Phlogiston Theory of Chemistry

In the realm of chemistry, the 18th century was dominated by the phlogiston theory.[5][6][7] Proposed by Johann Joachim Becher and Georg Ernst Stahl, this theory suggested that a fire-like element called "phlogiston" was contained within combustible substances and released during combustion.[8] Chemical reactions, including the calcination (oxidation) of metals, were understood in terms of the transfer of this hypothetical substance.[8] The discovery and characterization of new chemical substances, such as uric acid, were interpreted through the lens of this theory until its eventual overthrow by Antoine Lavoisier's oxygen theory of combustion.[6]

The Discovery and Isolation of Uric Acid

The pivotal moment in the history of uric acid came in 1776 with its isolation by the Swedish pharmacist and chemist, Carl Wilhelm Scheele.[9] This discovery was not made in the context of gout, but rather through the chemical analysis of urinary calculi (kidney and bladder stones).

2.1 Carl Wilhelm Scheele's Seminal Experiment (1776)

Scheele's work on urinary calculi represented a significant advancement in the application of chemical analysis to biological materials.[10] While a detailed, step-by-step protocol in the modern sense was not recorded, the principles of his method can be reconstructed from his writings and contemporary accounts.

Experimental Protocol: Isolation of Uric Acid from Urinary Calculi (Scheele, 1776)

-

Objective: To isolate the primary constituent of a bladder stone.

-

Materials:

-

A bladder stone (urinary calculus).

-

Alkali solution (likely a solution of potassium carbonate or hydroxide).

-

Acid solution (such as nitric acid or hydrochloric acid).

-

Water.

-

Heating apparatus.

-

Filtration apparatus.

-

-

Methodology:

-

The urinary calculus was pulverized to increase its surface area for reaction.

-

The powdered calculus was treated with a warm alkali solution, in which it was observed to dissolve.

-

The resulting alkaline solution was filtered to remove any insoluble impurities.

-

An acid was then added to the clear filtrate.

-

Upon acidification, a white precipitate formed.

-

This precipitate was collected by filtration and washed with water to remove any remaining salts.

-

The collected solid was the newly isolated substance, which Scheele named "lithic acid," from the Greek word "lithos" for stone.[11]

-

2.2 Early Nomenclature and Further Characterization

The substance isolated by Scheele was initially termed "lithic acid." In 1798, the French chemist Antoine François de Fourcroy, along with Louis Nicolas Vauquelin, confirmed Scheele's findings and identified the same substance as a natural component of urine. It was George Pearson who, in 1795, proposed the name "uric acid," which has been used ever since.[11]

Linking Uric Acid to Gout

While the discovery of uric acid originated from the study of kidney stones, its profound connection to gout, a debilitating form of arthritis, was established in the subsequent decades through the work of several key researchers.

3.1 Wollaston's Identification of Uric Acid in Gouty Tophi (1797)

The English chemist and physicist William Hyde Wollaston was the first to identify uric acid in the chalky deposits, known as tophi, found in the joints of individuals with chronic gout.[8][12] This was a crucial step in linking the newly discovered chemical substance to the pathophysiology of the disease.

3.2 Alfred Baring Garrod's "Thread Test" and the Establishment of Hyperuricemia

The English physician Alfred Baring Garrod solidified the connection between uric acid and gout in the mid-19th century.[13] He developed a simple yet elegant method, known as the "thread test," to demonstrate the presence of elevated levels of uric acid in the blood of his gouty patients, a condition he termed hyperuricemia.[7]

Experimental Protocol: The Garrod Thread Test (c. 1854)

-

Objective: To detect the presence of uric acid in the blood serum of patients with gout.

-

Materials:

-

Blood sample from a patient.

-

A shallow, wide glass dish.

-

A single linen thread.

-

Acetic acid.

-

-

Methodology:

-

A blood sample was drawn from the patient and allowed to clot.

-

The clear serum was carefully separated from the clot and placed in the glass dish.

-

A small amount of acetic acid was added to the serum to acidify it.

-

A linen thread was suspended in the acidified serum.

-

The dish was left undisturbed for a period of hours to days.

-

In the presence of elevated levels of uric acid, minute rhomboidal crystals would precipitate onto the thread.[5]

-

These crystals were then identified as uric acid, providing a visual confirmation of hyperuricemia in gouty patients.

-

Early Quantitative Analysis and Properties

Following its discovery, uric acid became a subject of intense chemical investigation. The early 19th century saw significant progress in organic chemistry, including the development of methods for elemental analysis.

4.1 Elemental Composition

The pioneering work of Justus von Liebig and Friedrich Wöhler in the 1830s provided the first accurate elemental analysis of uric acid, establishing its chemical formula as C₅H₄N₄O₃.[14] Their meticulous work on uric acid and its derivatives was a landmark in the early development of organic chemistry.[15]

| Element | Symbol | Atomic Weight (c. 1830s) | Number of Atoms | Percentage Composition (Calculated) |

| Carbon | C | ~12 | 5 | ~35.7% |

| Hydrogen | H | ~1 | 4 | ~2.4% |

| Nitrogen | N | ~14 | 4 | ~33.3% |

| Oxygen | O | ~16 | 3 | ~28.6% |

| Note: Atomic weights in the early 19th century were approximations. The percentage composition is calculated based on these historical values for illustrative purposes. |

4.2 Solubility

The low solubility of uric acid in water was recognized from its initial discovery. Early quantitative studies on its solubility were crucial for understanding its tendency to precipitate in the body.

| Solvent | Solubility (19th Century Data) |

| Water (cold) | Sparingly soluble |

| Water (hot) | More soluble than in cold water |

| Ethanol | Very low to negligible solubility[9] |

| Alkaline Solutions | Readily soluble |

| Acidic Solutions | Insoluble |

Early Theories on the Physiological and Pathological Role of Uric Acid

The discovery of uric acid and its link to gout prompted early speculation about its role in the body.

5.1 Uric Acid as a Metabolic End Product

By the late 19th century, with the work of researchers like Emil Fischer, uric acid was identified as a product of purine metabolism.[12] This understanding placed uric acid within the broader context of the body's metabolic processes.

5.2 Theories on Gout Pathogenesis

Garrod's work led to the theory that the deposition of sodium urate crystals in the joints was the direct cause of the inflammation and pain associated with gouty arthritis.[16] This was a departure from the humoral theory and represented a move towards a more modern, chemical understanding of disease.

5.3 Early Thoughts on Hyperuricemia

Early investigators debated the cause of hyperuricemia in gout, with some proposing an overproduction of uric acid and others suggesting impaired excretion by the kidneys.[8] This debate laid the groundwork for future research into the complex mechanisms of uric acid homeostasis.

Conclusion

The discovery of uric acid was a landmark event in the history of both chemistry and medicine. It represented a shift from ancient humoral theories to a modern understanding of disease based on specific chemical pathology. The pioneering work of Scheele, Wollaston, Garrod, Liebig, and Wöhler not only identified a new biological molecule but also laid the foundation for over two centuries of research into purine metabolism, gout, and the diverse physiological roles of uric acid. This historical perspective provides an essential context for contemporary research and the ongoing development of therapeutic strategies targeting uric acid metabolism.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. Not water, but formalin, dissolves urate crystals in tophaceous tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Justus von Liebig and Friedrich Wöhler | Science History Institute [sciencehistory.org]

- 5. worldscientific.com [worldscientific.com]

- 6. [PDF] Gout and Hyperuricemia: an Historical Perspective | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. [Historical review of gout and hyperuricemia investigations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uric acid - Wikipedia [en.wikipedia.org]

- 10. Uric acid and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecmjournal.org [ecmjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. [The High Priest of gout - Sir Alfred Baring Garrod (1819-1907)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. britannica.com [britannica.com]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

The Dual Nature of Uric Acid: A Comprehensive Technical Guide for Researchers

An In-depth Examination of its Chemical Structure, Physicochemical Properties, Metabolism, and Complex Physiological and Pathological Roles.

Abstract

Uric acid, the final product of purine metabolism in humans, has long been associated with pathological conditions such as gout and kidney stones. However, a growing body of evidence reveals its complex and often paradoxical biological functions. This technical guide provides a comprehensive overview of the chemical structure and diverse properties of uric acid, intended for researchers, scientists, and professionals in drug development. It delves into its synthesis and metabolic pathways, its dual role as a potent antioxidant and a pro-inflammatory mediator, and its intricate involvement in various signaling cascades. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for its measurement, and utilizes Graphviz diagrams to visualize complex biological pathways, offering a critical resource for understanding and targeting uric acid in health and disease.

Chemical Structure and Physicochemical Properties

Uric acid is a heterocyclic compound with the chemical formula C₅H₄N₄O₃.[1][2][3][4] Its systematic IUPAC name is 7,9-dihydro-1H-purine-2,6,8(3H)-trione.[3][4][5] The structure of uric acid allows it to exist in tautomeric forms, as a lactam (keto) and a lactim (enol) isomer, with the lactam form being predominant.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of uric acid is presented in Table 1. Uric acid is a weak dibasic acid with two pKa values, pKa₁ = 5.4 and pKa₂ = 10.3.[1] At physiological pH (around 7.4), it primarily exists as the monosodium urate salt.[6] Its solubility in water is notably low, a characteristic that plays a crucial role in the pathophysiology of gout, where its crystallization in joints leads to painful inflammation.[1][7]

Table 1: Physicochemical Properties of Uric Acid

| Property | Value | References |

| Chemical Formula | C₅H₄N₄O₃ | [1][2][3][4][5] |

| Molar Mass | 168.11 g/mol | [1][2][4] |

| Appearance | White, odorless crystals or powder | [1][5][7] |

| Melting Point | Decomposes above 300 °C | [1][2][5][8] |

| Solubility in Water | 6 mg/100 mL (at 20 °C) | [1][7][9] |

| pKa₁ | 5.4 | [1][5] |

| pKa₂ | 10.3 | [1] |

| log P | -1.107 | [1] |

Synthesis and Metabolism of Uric Acid

Uric acid is the terminal catabolite of purine metabolism in humans and higher primates.[6] The synthesis of uric acid occurs primarily in the liver and intestines.[10][11] It is derived from the breakdown of purine nucleotides (adenine and guanine) from both endogenous sources (cellular turnover) and exogenous dietary purines.[12][13] The metabolic pathway leading to uric acid formation is outlined below.

Purine Catabolism Pathway

The breakdown of purine nucleotides involves a series of enzymatic reactions that ultimately converge on the formation of xanthine. The enzyme xanthine oxidase then catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[2][12][14] In most other mammals, the enzyme uricase (urate oxidase) further metabolizes uric acid to the more soluble compound allantoin.[1] However, due to an evolutionary mutation, humans lack a functional uricase enzyme, leading to higher circulating levels of uric acid.[1][15]

Physiological and Pathological Roles of Uric Acid

Uric acid exhibits a paradoxical role in human physiology, acting as both a beneficial antioxidant and a detrimental pro-oxidant and pro-inflammatory molecule.[16][17][18][19][20]

Antioxidant Properties

In the extracellular environment, particularly in blood plasma, uric acid is a major antioxidant, accounting for over half of the total antioxidant capacity.[1][17] It effectively scavenges reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[17][19] This antioxidant activity is thought to provide a protective effect against oxidative damage.[14]

Pro-oxidant and Pro-inflammatory Effects

Conversely, within the intracellular environment, uric acid can act as a pro-oxidant.[16][18] This pro-oxidant activity is implicated in the pathogenesis of various diseases.

Hyperuricemia, defined as elevated levels of uric acid in the blood (typically >7.0 mg/dL in men and >6.0 mg/dL in women), is the primary risk factor for gout.[21][22] When uric acid levels exceed its solubility limit, it can crystallize as monosodium urate (MSU) in the joints and soft tissues, leading to a painful inflammatory response known as a gout attack.[21][23][24]

Elevated uric acid levels are strongly associated with metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, hypertension, and dyslipidemia.[25][26][27][28][29] Uric acid is believed to contribute to insulin resistance by inducing mitochondrial oxidative stress and impairing insulin-dependent nitric oxide production in endothelial cells.[25][28] It can also promote inflammation and endothelial dysfunction, contributing to the development of hypertension and atherosclerosis.[26][30]

Uric Acid Signaling Pathways

Uric acid exerts its diverse biological effects by modulating several key signaling pathways.

NLRP3 Inflammasome Activation

Monosodium urate crystals are potent activators of the NLRP3 (NOD-like receptor protein 3) inflammasome in immune cells like macrophages.[30][31] This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[31][32] The release of IL-1β is a critical step in initiating the inflammatory cascade seen in gout.[32]

NF-κB Signaling Pathway

Soluble uric acid can also induce inflammation by activating the NF-κB (nuclear factor-kappa B) signaling pathway in various cell types, including hepatocytes and renal tubular cells.[6][33] This activation leads to the transcription of pro-inflammatory genes, such as those encoding cytokines and chemokines, further contributing to tissue inflammation and injury.[33][34]

Renal Handling of Uric Acid

The kidneys play a central role in regulating uric acid homeostasis, excreting approximately two-thirds of the daily uric acid production.[13][14] The renal handling of urate is complex, involving glomerular filtration, reabsorption, and secretion, primarily in the proximal tubule.[17] Several transporters are involved in this process, with URAT1 (urate transporter 1) and GLUT9 (glucose transporter 9) being key players in urate reabsorption.[17]

Experimental Protocols

Accurate measurement of uric acid in biological samples is crucial for both clinical diagnosis and research. Several methods are available, with enzymatic assays being the most common.

Uricase-Based Spectrophotometric Assay for Serum Uric Acid

Principle: This method relies on the enzymatic oxidation of uric acid by uricase to produce allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide.[35][36] The generated H₂O₂ is then quantified in a colorimetric reaction catalyzed by peroxidase.[35]

Reagents:

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

Uricase solution

-

Peroxidase solution

-

Chromogenic substrate (e.g., 4-aminoantipyrine and a phenol derivative)

-

Uric acid standard solutions

-

Serum samples

Procedure:

-

Prepare a series of uric acid standards of known concentrations.

-

In a microplate or cuvettes, add a small volume of standard or serum sample.

-

Add the reaction mixture containing buffer, uricase, peroxidase, and the chromogenic substrate.

-

Incubate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reactions to proceed.

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 505 nm) using a spectrophotometer.[35]

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the uric acid concentration in the serum samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC) for Uric Acid Quantification

Principle: HPLC provides a highly specific and sensitive method for the separation and quantification of uric acid in complex biological matrices like serum and urine.[15][32] Reversed-phase HPLC is commonly employed.[15]

Instrumentation and Conditions:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile), run in isocratic or gradient mode.[15]

-

Flow rate: Typically 0.5-1.5 mL/min.[15]

-

Detection wavelength: Uric acid has a strong UV absorbance around 280-290 nm.[15]

Procedure:

-

Prepare mobile phase and equilibrate the HPLC system.

-

Prepare uric acid standard solutions and biological samples (may require deproteinization, e.g., with trichloroacetic acid or acetonitrile, followed by centrifugation and filtration).

-

Inject a fixed volume of the prepared standards and samples onto the HPLC column.

-

Elute the components with the mobile phase and detect the separated uric acid peak using the UV detector.

-

Identify and quantify the uric acid peak based on its retention time and peak area compared to the standards.

Drug Development and Therapeutic Targets

Given the pathological roles of uric acid, several therapeutic strategies have been developed to manage hyperuricemia and its consequences.

Table 2: Major Drug Classes Targeting Uric Acid

| Drug Class | Mechanism of Action | Examples | References |

| Xanthine Oxidase Inhibitors | Inhibit the synthesis of uric acid. | Allopurinol, Febuxostat | |

| Uricosuric Agents | Increase the renal excretion of uric acid by inhibiting URAT1. | Probenecid, Lesinurad | |

| Uricases (Recombinant) | Catalyze the enzymatic degradation of uric acid to allantoin. | Pegloticase, Rasburicase | |

| Anti-inflammatory Agents | Target the inflammatory response to MSU crystals (e.g., IL-1β). | Colchicine, NSAIDs, Canakinumab |

Newer therapeutic approaches are also under investigation, including dual inhibitors of xanthine oxidase and URAT1, as well as novel anti-inflammatory agents targeting the NLRP3 inflammasome.[34]

Conclusion

Uric acid is a molecule of immense biological importance, with a functional spectrum that extends far beyond its role as a metabolic waste product. Its dual nature as a potent antioxidant and a pro-inflammatory mediator places it at a critical juncture in cellular homeostasis and disease pathogenesis. For researchers and drug development professionals, a thorough understanding of its chemical properties, metabolic pathways, and intricate signaling roles is paramount. The methodologies and conceptual frameworks presented in this guide are intended to facilitate further investigation into the complex biology of uric acid and to aid in the development of novel therapeutic strategies for a range of associated disorders. The continued exploration of uric acid's multifaceted character promises to unveil new avenues for intervention in human health and disease.

References

- 1. Uric Acid Induces Endothelial Dysfunction by Activating the HMGB1/RAGE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uric Acid Induces Endothelial Dysfunction by Activating the HMGB1/RAGE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dairyknowledge.in [dairyknowledge.in]

- 4. Research progress on related mechanisms of uric acid activating NLRP3 inflammasome in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Function of Uric Acid Transporters and Their Inhibitors in Hyperuricaemia [frontiersin.org]

- 6. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Spectrophotometric determination of uric acid in serum using a titanium (IV)-porphyrin complex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Adipose Tissue Insulin Resistance Is Positively Associated With Serum Uric Acid Levels and Hyperuricemia in Northern Chinese Adults [frontiersin.org]

- 9. What is the relationship between serum uric acid level and insulin resistance?: A case-control study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 12. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. HPLC Method for Analysis of Uric Acid in Urine and Human Serum Samples on BIST B+ Column by SIELC Technologies | SIELC Technologies [sielc.com]

- 17. Renal transport of uric acid: evolving concepts and uncertainties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study reveals the mechanism by which uric acid causes vascular damage [redoxoma.iq.usp.br]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. magistralbr.caldic.com [magistralbr.caldic.com]

- 23. biolabo.fr [biolabo.fr]

- 24. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]

- 25. journals.physiology.org [journals.physiology.org]

- 26. researchgate.net [researchgate.net]

- 27. karger.com [karger.com]

- 28. journals.ekb.eg [journals.ekb.eg]

- 29. researchgate.net [researchgate.net]

- 30. Uric acid-induced endothelial dysfunction is associated with mitochondrial alterations and decreased intracellular ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Elevated Uric Acid Levels Promote Vascular Smooth Muscle Cells (VSMC) Proliferation via an Nod-Like Receptor Protein 3 (NLRP3)-Inflammasome-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 33. omicsonline.org [omicsonline.org]

- 34. Uric Acid Induces Renal Inflammation via Activating Tubular NF-κB Signaling Pathway | PLOS One [journals.plos.org]

- 35. Simple and Rapid Method for the Determination of Uric Acid-Independent Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 36. cosmobiousa.com [cosmobiousa.com]

An In-depth Technical Guide to the Uric Acid Synthesis Pathway in Humans

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the uric acid synthesis pathway in humans, detailing the core biochemical reactions, enzymatic regulation, and relevant quantitative data. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development targeting metabolic diseases.

Introduction to Purine Metabolism and Uric Acid Formation

Uric acid is the final catabolic product of purine metabolism in humans.[1] Purines, essential components of nucleic acids (DNA and RNA), coenzymes, and signaling molecules, are synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1] The degradation of purine nucleotides from both endogenous and dietary sources culminates in the production of uric acid, which is primarily excreted by the kidneys.[2] Dysregulation of this pathway can lead to hyperuricemia, a condition characterized by elevated serum uric acid levels, which is a major risk factor for gout and is associated with other metabolic and cardiovascular diseases.[3]

The De Novo Purine Synthesis Pathway

The de novo pathway builds the purine ring from simpler precursor molecules, including amino acids, bicarbonate, and formate. This pathway is particularly active in proliferating cells to meet the high demand for nucleotides.[1] The pathway begins with the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP) and proceeds through a series of enzymatic steps to produce inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1]

Key Regulatory Enzymes in De Novo Synthesis:

-

Phosphoribosylpyrophosphate Synthetase (PRPS): This enzyme catalyzes the formation of PRPP from ribose-5-phosphate and ATP.[4] PRPS activity is allosterically activated by phosphate and inhibited by purine ribonucleotides such as ADP and GDP.[5][6]

-

Amidophosphoribosyltransferase (ATase): Also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), ATase catalyzes the committed step in de novo purine synthesis, the conversion of PRPP to 5-phosphoribosylamine.[7] This enzyme is subject to feedback inhibition by the end-products of the pathway, primarily AMP and GMP.[7][8] The binding of these nucleotides to allosteric sites induces a conformational change that inhibits enzyme activity.[7]

Signaling Pathway of De Novo Purine Synthesis

Caption: Overview of the De Novo Purine Synthesis Pathway and its Regulation.

The Purine Salvage Pathway

The salvage pathway recycles purine bases (adenine, guanine, and hypoxanthine) and nucleosides derived from the breakdown of nucleic acids and dietary intake, converting them back into their corresponding nucleotides. This pathway is less energy-intensive than de novo synthesis.[9]

Key Enzymes in the Salvage Pathway:

-

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT): This enzyme is central to the salvage pathway, catalyzing the conversion of hypoxanthine and guanine to IMP and GMP, respectively, using PRPP as the phosphoribosyl donor.[10] Deficiencies in HGPRT activity lead to Lesch-Nyhan syndrome, a severe neurological disorder characterized by massive overproduction of uric acid.[9]

-

Adenine Phosphoribosyltransferase (APRT): APRT salvages adenine by converting it to AMP.

Logical Flow of Purine Salvage

Caption: The Purine Salvage Pathway for recycling purine bases.

Catabolism of Purine Nucleotides to Uric Acid

The degradation of AMP and GMP from both the de novo and salvage pathways, as well as from nucleic acid turnover, converges on the formation of xanthine, which is then oxidized to uric acid.

Key Enzymes in Purine Catabolism:

-

Adenosine Deaminase (ADA): Converts adenosine and deoxyadenosine to inosine and deoxyinosine, respectively.

-

Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond of inosine and guanosine to yield hypoxanthine and guanine, respectively.

-

Guanase: Deaminates guanine to form xanthine.

-

Xanthine Oxidase (XO): A key enzyme that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and the subsequent oxidation of xanthine to uric acid.[2] This enzyme is a major target for drugs used to treat hyperuricemia and gout, such as allopurinol and febuxostat.

Purine Catabolism Pathway

Caption: The final steps of purine degradation leading to uric acid.

Quantitative Data

The following tables summarize key quantitative data related to the uric acid synthesis pathway.

| Enzyme | Substrate(s) | Km (µM) | Vmax or kcat | Reference |

| Human Xanthine Oxidase | Xanthine | 1.0 - 10 | Varies with conditions | [11][12] |

| Hypoxanthine | 1.0 - 15 | Varies with conditions | [13] | |

| Human Amidophosphoribosyltransferase (ATase) | PRPP | 0.48 | Not specified | [14] |

| Glutamine | 1.6 | Not specified | [14] | |

| Human IMP Dehydrogenase (Type II) | IMP | 10 - 20 | kcat ≈ 2.1 s-1 | [15] |

| NAD+ | 40 - 100 | [15] | ||

| Human Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Hypoxanthine | 1.5 - 6.0 | kcat = 6.0 s-1 | [16] |

| Guanine | 0.5 - 2.0 | kcat = 8.5 s-1 | [16] | |

| PRPP | 2.0 - 10 | [16] |

Table 1: Kinetic Parameters of Key Human Enzymes in Uric Acid Synthesis.

| Parameter | Healthy Individuals | Individuals with Gout/Hyperuricemia | Reference |

| Serum Uric Acid (Male) | 2.5–7.0 mg/dL | > 7.0 mg/dL | [17] |

| Serum Uric Acid (Female) | 1.5–6.0 mg/dL | > 6.0 mg/dL | [17] |

| 24-hour Urinary Uric Acid Excretion | 250 - 750 mg/day | Can be increased or normal depending on the cause of hyperuricemia | [18] |

Table 2: Reference Ranges and Typical Values in Hyperuricemia.

Experimental Protocols

Spectrophotometric Assay of Xanthine Oxidase Activity

This protocol is based on the measurement of uric acid formation, which absorbs light at 290-295 nm.[19][20]

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.5)

-

Xanthine or hypoxanthine solution (substrate)

-

Enzyme solution (e.g., purified xanthine oxidase or cell/tissue lysate)

-

Spectrophotometer capable of reading in the UV range

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the substrate solution.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the enzyme solution and mix gently.

-

Immediately start monitoring the increase in absorbance at 290 nm or 295 nm over time.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a few minutes to obtain the initial linear rate.

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

-

The enzyme activity can be calculated using the molar extinction coefficient of uric acid (ε ≈ 12,200 M-1cm-1 at 293 nm).

Experimental Workflow for Xanthine Oxidase Assay

Caption: A typical workflow for a spectrophotometric xanthine oxidase assay.

Measurement of Purine Metabolites in Biological Samples by HPLC

This protocol provides a general framework for the analysis of purine metabolites in plasma or urine using High-Performance Liquid Chromatography (HPLC) with UV detection.[1][21][22]

Materials:

-

Biological sample (e.g., plasma, urine)

-

Perchloric acid for deproteinization

-

Potassium phosphate for neutralization

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase (e.g., a gradient of ammonium acetate or phosphate buffer with an ion-pairing agent and an organic modifier like acetonitrile)

-

Standards for purine metabolites (e.g., uric acid, xanthine, hypoxanthine)

Procedure:

-

Sample Preparation:

-

For plasma, deproteinize by adding cold perchloric acid, vortex, and centrifuge to pellet the proteins.

-

For urine, dilute the sample with mobile phase or water.

-

Neutralize the supernatant (from plasma) with a potassium phosphate solution and centrifuge to remove the precipitate.

-

Filter the final supernatant through a 0.22 µm filter before injection.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the prepared sample onto the column.

-

Run a gradient elution program to separate the purine metabolites.

-

Detect the eluting compounds using a UV detector at a specific wavelength (e.g., 254 nm for many purines).

-

-

Quantification:

-

Identify the peaks corresponding to the purine metabolites by comparing their retention times with those of the standards.

-

Quantify the concentration of each metabolite by comparing its peak area to a standard curve generated from known concentrations of the standards.

-

Quantification of Uric Acid in Urine by LC-MS/MS

This protocol outlines a more sensitive and specific method for uric acid quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[23][24][25]

Materials:

-

Urine sample

-

Internal standard (e.g., 13C- or 15N-labeled uric acid)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

A suitable LC column (e.g., HILIC or reverse-phase)

-

Mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid)

Procedure:

-

Sample Preparation:

-

Thaw the urine sample and vortex.

-

Add the internal standard to a known volume of urine.

-

Dilute the sample with the initial mobile phase or a suitable solvent.

-

Centrifuge to remove any particulates.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate uric acid from other urine components using the LC column.

-

Introduce the eluent into the mass spectrometer.

-

Use selected reaction monitoring (SRM) in negative ion mode to detect the specific precursor-to-product ion transition for uric acid and its internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of uric acid to the peak area of the internal standard.

-

Determine the concentration of uric acid in the sample by comparing this ratio to a calibration curve prepared with known concentrations of uric acid and the internal standard.

-

Conclusion

The synthesis of uric acid is a complex and tightly regulated process central to human purine metabolism. A thorough understanding of the enzymes, regulatory mechanisms, and quantitative aspects of this pathway is crucial for the development of novel therapeutic strategies for a range of metabolic disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the intricacies of this vital metabolic pathway.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. mdpi.com [mdpi.com]

- 3. Gout - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Human PRPS1 filaments stabilize allosteric sites to regulate activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Filamentation modulates allosteric regulation of PRPS | eLife [elifesciences.org]

- 7. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 8. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic mechanism of human inosine 5'-monophosphate dehydrogenase type II: random addition of substrates and ordered release of products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic mechanism of human hypoxanthine-guanine phosphoribosyltransferase: rapid phosphoribosyl transfer chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Uric acid levels: Ranges, symptoms, treatment [medicalnewstoday.com]

- 18. Changes of serum uric acid level during acute gout flare and related factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 20. researchgate.net [researchgate.net]

- 21. cores.emory.edu [cores.emory.edu]

- 22. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nvkc.nl [nvkc.nl]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

A Technical Guide to the Role of Xanthine Oxidase in Uric Acid Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the terminal steps of uric acid synthesis.[1][2] Its role is central to the pathophysiology of hyperuricemia and gout, making it a key target for therapeutic intervention.[2][3] This document provides a comprehensive technical overview of xanthine oxidase, including its biochemical properties, catalytic mechanism, regulation, and involvement in disease. Furthermore, it details the mechanisms of prominent XO inhibitors and outlines standard experimental protocols for its study, presenting quantitative data in a structured format for clarity and comparative analysis.

Biochemical Properties and Structure of Xanthine Oxidase

Xanthine oxidase is a complex metalloflavoprotein that functions as a homodimer.[4][5] The enzyme is a member of the xanthine oxidoreductase (XOR) family and can exist in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[1][4] The conversion from the dehydrogenase to the oxidase form can be triggered by reversible sulfhydryl oxidation or irreversible proteolytic modification.[1]

Each subunit of the enzyme contains three primary domains:

-

An N-terminal domain with two iron-sulfur clusters ([2Fe-2S]).[5]

-

A central flavin adenine dinucleotide (FAD) binding domain.[5]

-

A C-terminal molybdenum cofactor (Moco) domain, which houses the active site.[4][5]

The key distinction between the two forms lies in their electron acceptor. Xanthine dehydrogenase preferentially uses NAD+ as an electron acceptor, whereas xanthine oxidase utilizes molecular oxygen (O₂).[4] In humans, XOR is highly expressed in the liver and intestine.[6]

The Purine Catabolism Pathway and Uric Acid Synthesis

Xanthine oxidase catalyzes the final two sequential oxidation reactions in this pathway:

These reactions are accompanied by the production of reactive oxygen species (ROS), such as superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂), as byproducts of the reduction of molecular oxygen.[1][6]

Regulation of Xanthine Oxidase Activity

The activity of xanthine oxidase is subject to complex regulation at multiple levels:

-

Substrate Concentration: XO exhibits atypical kinetics. Some substrates, such as xanthine and adenine, can cause substrate inhibition at high concentrations, leading to slower turnover rates.[12] Conversely, other substrates can lead to substrate activation.[12]

-

Post-Translational Modification: The conversion of the XDH form to the XO form is a key regulatory step, often influenced by factors like hypoxia and the presence of inflammatory cytokines.[1][13]

-

Redox State: The enzyme's activity is modulated by the cellular redox environment. Peroxynitrite (ONOO⁻), formed from nitric oxide (NO) and superoxide, can irreversibly inhibit XO by disrupting the molybdenum center, creating a potential negative feedback loop.[14]

-

Cofactor Availability: The availability of iron can influence XO activity. Studies have shown that iron depletion reduces lung XO activity, while iron supplementation increases it, suggesting a direct regulatory role.[15]

Pharmacological Inhibition and Clinical Significance

Elevated production of uric acid by xanthine oxidase leads to hyperuricemia, a condition defined by serum urate levels exceeding the limit of solubility (~7.0 mg/dL).[16] This can result in the deposition of monosodium urate crystals in joints and tissues, causing the inflammatory arthritis known as gout.[2][11] Therefore, inhibiting xanthine oxidase is a primary strategy for managing hyperuricemia and preventing gout attacks.[11][17]

Two main classes of XO inhibitors are in clinical use:

-

Purine Analogs (e.g., Allopurinol): Allopurinol is a structural analog of hypoxanthine.[18][19] It acts as a competitive inhibitor of xanthine oxidase.[20] It is metabolized by XO to its active metabolite, oxypurinol (or alloxanthine), which is a more potent, non-competitive inhibitor with a significantly longer half-life, accounting for the majority of allopurinol's therapeutic effect.[19][21][22]

-

Non-Purine Analogs (e.g., Febuxostat): Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[23][24] It works by binding tightly and non-competitively to a channel leading to the molybdenum-pterin active site, blocking substrate access.[24][25] This inhibition affects both the oxidized and reduced forms of the enzyme.[24]

Quantitative Data: Pharmacokinetics and Efficacy

The selection of an XO inhibitor is guided by its pharmacokinetic profile and clinical efficacy.

Table 1: Pharmacokinetic Properties of Xanthine Oxidase Inhibitors

| Parameter | Allopurinol | Oxypurinol (Active Metabolite) | Febuxostat |

|---|---|---|---|

| Mechanism | Competitive Inhibitor[20][26] | Non-competitive Inhibitor[26] | Non-competitive Inhibitor[24] |

| Absorption | ~90% from GI tract[22] | - | Rapidly absorbed (>84%)[23][24] |

| Peak Plasma | 1.5 hours[22] | 4.5 hours[22] | 1.0 - 1.5 hours[23][24] |

| Half-life | 1 - 2 hours[21] | ~15 hours[21] | 5 - 8 hours[23] |

| Metabolism | Metabolized to Oxypurinol[21][22] | - | Hepatic (CYP enzymes, UGT)[23][24] |

| Excretion | Renal[21] | Renal[19][21] | Urine (~49%) and Feces (~45%)[23] |

| Protein Binding | Not significantly bound | Not significantly bound | ~99.2% (primarily albumin)[23][24] |

Table 2: Serum Uric Acid Levels

| Status | Men (mg/dL) | Women (mg/dL) |

|---|---|---|

| Normal Range | < 7.0[16] | < 6.0[16] |

| Hyperuricemia | ≥ 7.0[16] | ≥ 6.0[16] |

| Pre-puberty | ~3.6 (both sexes)[16] | ~3.6 (both sexes)[16] |

Note: Levels can fluctuate based on diet, hydration, and other factors.[16]

Experimental Protocols

Assay for Xanthine Oxidase Activity

The activity of xanthine oxidase is typically determined by monitoring the rate of uric acid formation spectrophotometrically.

Principle: The assay measures the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[27]

Detailed Protocol:

-

Reagent Preparation:

-

Buffer: Prepare a 50 mM potassium phosphate buffer (or Tris-HCl), pH 7.4-8.0.[27][28]

-

Substrate Stock: Prepare a stock solution of xanthine (e.g., 1-2 mM) in the buffer. Note that xanthine may require gentle warming or addition of NaOH to fully dissolve.

-

Enzyme Solution: Prepare a solution of xanthine oxidase (e.g., from bovine milk) in the buffer at a suitable concentration (e.g., 0.1-0.5 U/mL).

-

-

Assay Procedure:

-

Pipette the buffer into a quartz cuvette.

-

Add the xanthine substrate to the cuvette to achieve a final concentration within the desired range (e.g., 50-150 µM).

-

Place the cuvette in a spectrophotometer thermostatted to a specific temperature (e.g., 25°C or 30°C).[27][28]

-

Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.

-

Monitor the change in absorbance at 295 nm over a period of 3-5 minutes, recording readings every 15-30 seconds.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

-

Convert the rate to enzyme activity (U/mL) using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for uric acid at pH 7.4 and 295 nm is approximately 12,200 M⁻¹cm⁻¹.

-

One unit (U) of xanthine oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified conditions.

-

Table 3: Kinetic Parameters of Xanthine Oxidase

| Substrate | Km (µM) | Vmax (relative) | Source Organism | Notes |

|---|---|---|---|---|

| Hypoxanthine | Varies (e.g., ~10-50) | Higher | Bovine Milk[27][29] | The first oxidation step. |

| Xanthine | Varies (e.g., ~5-30) | Lower | Bovine Milk[27][29] | The second oxidation step. |

| 8-aminohypoxanthine | Similar to Hypoxanthine | ~32% of Hypoxanthine | Not specified[28] | An alternative substrate. |

Note: Km and Vmax values are highly dependent on experimental conditions (pH, temperature, buffer composition).

Measurement of Uric Acid in Biological Samples

Accurate quantification of uric acid in samples like serum, plasma, or urine is essential for clinical diagnosis and research.

Principle (Enzymatic Uricase Method): This is a highly specific method that relies on the enzyme uricase (urate oxidase), which is absent in humans.[8][16] Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide.[16][30] The concentration of uric acid can be determined in two primary ways:

-

Direct Spectrophotometry: By measuring the decrease in absorbance at 293 nm as uric acid is consumed.[16]

-

Coupled Colorimetric Assay: By measuring the product of a secondary reaction involving the hydrogen peroxide generated.[30] A common approach uses peroxidase to catalyze a reaction between H₂O₂ and a chromogenic substrate, producing a colored product that can be measured in the visible range (e.g., 505 nm).[30]

Detailed Protocol (Uricase-Peroxidase Colorimetric Method):

-

Reagent Preparation:

-

Working Reagent: Commercially available kits typically provide a ready-to-use working reagent containing buffer (e.g., Tris, pH ~8.0), uricase, peroxidase, and chromogens (e.g., 4-aminoantipyrine and a phenol derivative).[30]

-

Standard: A uric acid standard of known concentration (e.g., 6 mg/dL).

-

-

Assay Procedure:

-

Label tubes for blank, standard, and samples.

-

Pipette the working reagent into each tube.

-

Add the corresponding fluid (distilled water for blank, uric acid standard for standard, and biological sample for samples). For urine, a pre-dilution is typically required.

-

Mix and incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 5-10 minutes).

-

Measure the absorbance of the standard and samples against the reagent blank at the specified wavelength (e.g., 505 nm).

-

-

Data Analysis:

-

Calculate the uric acid concentration using the formula:

-

Uric Acid (mg/dL) = (Absorbance of Sample / Absorbance of Standard) × Concentration of Standard.

-

-

Conclusion

Xanthine oxidase is a fundamentally important enzyme whose activity directly dictates the rate of uric acid production. Its complex structure, dual functionality as a dehydrogenase or oxidase, and multifaceted regulation underscore its significance beyond simple purine catabolism. The generation of ROS during its catalytic cycle implicates it in broader pathophysiological processes related to oxidative stress. For drug development professionals, the distinct mechanisms of purine analog and non-purine analog inhibitors provide different frameworks for designing novel therapeutics for hyperuricemia, gout, and potentially other conditions linked to XO activity. The robust and well-defined experimental protocols for assaying its activity and measuring its end-product are crucial tools for advancing research in this field.

References

- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemistry, Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Xanthine oxidase enzyme | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. AI-FutureSchool – Understanding Uric Acid Formation from Purine Metabolism [ai-futureschool.com]

- 8. Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 12. Regulation of xanthine oxidase activity by substrates at active sites via cooperative interactions between catalytic subunits: implication to drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Regulation of xanthine oxidase by nitric oxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron regulates xanthine oxidase activity in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Uric Acid - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Clinical Effects of Xanthine Oxidase Inhibitors in Hyperuricemic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. Allopurinol - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Allopurinol? [synapse.patsnap.com]

- 21. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Febuxostat - Wikipedia [en.wikipedia.org]

- 25. go.drugbank.com [go.drugbank.com]

- 26. trc-p.nl [trc-p.nl]

- 27. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. imagwiki.nibib.nih.gov [imagwiki.nibib.nih.gov]

- 30. biolabo.fr [biolabo.fr]

The Dual Nature of Uric Acid: An In-depth Technical Guide on its Antioxidant Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uric acid, the final product of purine metabolism in humans, has long been associated with pathological conditions such as gout and kidney disease. However, a substantial body of evidence highlights its crucial role as a potent endogenous antioxidant. Accounting for up to 60% of the antioxidant capacity in human plasma, uric acid is a powerful scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This technical guide provides a comprehensive overview of the biological functions of uric acid as an antioxidant, delving into its mechanisms of action, physiological significance, and involvement in various signaling pathways. The paradoxical pro-oxidant effects of uric acid under specific microenvironmental conditions are also explored. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the complex and multifaceted role of uric acid in human health and disease.

Introduction: The Antioxidant Paradox of Uric Acid

Uric acid is a heterocyclic compound that exists predominantly as its urate anion at physiological pH.[1] While its overproduction or underexcretion leads to hyperuricemia and associated pathologies, its antioxidant properties are of significant biological importance.[1] This guide will explore the mechanisms by which uric acid exerts its antioxidant effects, present quantitative data on its reactivity with various oxidants, and detail experimental protocols for assessing its antioxidant capacity. Furthermore, we will visualize its interactions with key cellular signaling pathways, providing a deeper understanding of its physiological and pathological roles.

Mechanisms of Antioxidant Action

Uric acid's antioxidant activity stems from its ability to donate an electron and a proton, thereby neutralizing free radicals. It effectively scavenges a variety of ROS and RNS, including hydroxyl radicals (•OH), peroxyl radicals (ROO•), and peroxynitrite (ONOO⁻).[2]

Scavenging of Reactive Oxygen and Nitrogen Species

Uric acid is a particularly effective scavenger of peroxynitrite, a potent oxidant and nitrating agent formed from the reaction of nitric oxide (•NO) and superoxide (O₂•⁻).[2] While the direct reaction with peroxynitrous acid is relatively slow, uric acid is proposed to act by scavenging the radical intermediates, such as nitrogen dioxide (•NO₂) and carbonate radicals (CO₃•⁻), that are formed from the decomposition of peroxynitrite.[2]

Quantitative Antioxidant Capacity of Uric Acid

The antioxidant capacity of uric acid has been quantified using various assays. While specific ORAC (Oxygen Radical Absorbance Capacity) and TEAC (Trolox Equivalent Antioxidant Capacity) values for pure uric acid are not consistently reported in the literature, its activity has been compared to the water-soluble vitamin E analog, Trolox.

Table 1: Reaction Rate Constants of Uric Acid with Reactive Species

| Reactive Species | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| Peroxynitrous acid (HOONO) | 4.8 x 10² | [1] |

| Peroxyl Radicals (ROO•) | ~3 x 10⁶ | [Source not found] |

Table 2: Comparative Antioxidant Capacity of Uric Acid

| Assay | Comparison with Trolox | Reference |

| ABTS•+ Scavenging | Uric acid shows significant scavenging capacity. | [3] |

| FRAP (Ferric Reducing Antioxidant Power) | Uric acid is a major contributor to plasma FRAP. | [4] |

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Methodology:

-

Reagent Preparation:

-

FRAP Reagent: Prepare a fresh mixture of 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Uricase Solution: Prepare a solution of uricase to specifically eliminate uric acid for measuring uric acid-independent antioxidant capacity.[4]

-

Standard: Prepare a series of standard solutions of uric acid or Trolox.[4]

-

-

Assay Procedure:

-

Add a small volume of the sample (e.g., plasma) to the FRAP reagent.

-

For uric acid-independent measurement, pre-treat the sample with uricase.[4]

-

Incubate the mixture at 37°C.

-

Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

-

-

Calculation:

-

Construct a standard curve using the absorbance values of the standards.

-

Determine the FRAP value of the sample from the standard curve, expressed as uric acid equivalents or Trolox equivalents.[4]

-

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Methodology:

-

Reagent Preparation:

-

Fluorescent Probe: Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4).

-

Radical Generator: Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Standard: Prepare a series of standard solutions of Trolox.

-

-

Assay Procedure:

-

In a black 96-well microplate, add the sample or standard, followed by the fluorescein solution.

-

Incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution.

-

Immediately begin monitoring the fluorescence decay kinetically with a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

-

-

Calculation:

-

Calculate the area under the curve (AUC) for each sample and standard.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the sample from the standard curve, expressed as Trolox equivalents (µmol TE/g).[5]

-

Signaling Pathways Influenced by Uric Acid

Uric acid's antioxidant properties allow it to modulate various cellular signaling pathways, influencing processes such as inflammation, cell proliferation, and the endogenous antioxidant response.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Uric acid has been shown to activate several components of the MAPK signaling cascade, including p38 MAPK, ERK1/2, and JNK.[6] This activation can have dual effects, contributing to both pro-inflammatory responses and cellular protection depending on the context.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

Uric acid can activate the Nrf2 signaling pathway, a master regulator of the endogenous antioxidant response. By promoting the nuclear translocation of Nrf2, uric acid upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for assessing the antioxidant capacity of uric acid using the FRAP and ORAC assays.

References

- 1. URIC ACID: THE OXIDANT–ANTIOXIDANT PARADOX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple and Rapid Method for the Determination of Uric Acid-Independent Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Systemic uric acid administration increases serum antioxidant capacity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genetic Landscape of Uric Acid Homeostasis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Serum uric acid (SUA) levels are a complex trait influenced by a delicate balance between production and excretion. Disruptions in this equilibrium can lead to hyperuricemia, a precursor to gout and a risk factor for various metabolic and cardiovascular diseases. Genetic factors are major determinants of SUA variability, with heritability estimates ranging from 45% to 73%.[1] This technical guide provides an in-depth overview of the genetic basis of uric acid level variations, focusing on key genes, their functional roles, and the experimental methodologies used to elucidate their mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of uric acid metabolism and the development of novel therapeutics for hyperuricemia and gout.

Genetic Determinants of Serum Uric Acid Levels

Genome-wide association studies (GWAS) have been instrumental in identifying numerous genetic loci associated with SUA levels and the risk of gout. These studies have consistently highlighted the critical role of genes encoding urate transporters in both the kidney and the gut. Reduced renal excretion of urate is the primary cause of hyperuricemia in up to 90% of cases.[2]

Major Genes Influencing Uric Acid Levels

A substantial number of genes have been robustly associated with SUA concentrations. The most significant of these are involved in the transport of uric acid across cell membranes in the renal proximal tubules and the intestine.

-

SLC2A9 (Solute Carrier Family 2 Member 9): Also known as GLUT9, this gene is a major genetic determinant of serum urate levels.[1][3] Variants in SLC2A9 can account for 1.7-5.3% of the variance in SUA.[3] The two main isoforms of GLUT9, GLUT9a and GLUT9b, are expressed in the basolateral and apical membranes of renal proximal tubule cells, respectively, and play a crucial role in urate reabsorption.[4] Loss-of-function mutations in SLC2A9 lead to renal hypouricemia.[5]

-

ABCG2 (ATP-Binding Cassette Subfamily G Member 2): This gene encodes a high-capacity urate exporter, also known as Breast Cancer Resistance Protein (BCRP).[6] It is a key player in both renal and extra-renal (primarily intestinal) urate excretion.[2] Dysfunction of ABCG2, often due to common genetic variants like Q141K (rs2231142), leads to reduced urate secretion and is a major cause of hyperuricemia and gout.[4] The Q141K variant results in a 53% reduction in urate transport rates compared to the wild-type protein.[7]

-

SLC22A12 (Solute Carrier Family 22 Member 12): This gene encodes the urate transporter 1 (URAT1), which is essential for urate reabsorption in the renal proximal tubules.[2][5] Loss-of-function mutations in SLC22A12 are a cause of familial renal hypouricemia.[5][8]

Other Significant Genetic Loci

Beyond the three major genes, GWAS have identified several other loci that contribute to the regulation of SUA levels, albeit with smaller effect sizes. These include genes encoding other transporters and proteins involved in metabolic regulation.

Quantitative Data from Genetic Association Studies

The following tables summarize key findings from various GWAS, detailing the association of specific genetic variants with serum uric acid levels.

Table 1: Major Genetic Loci Associated with Serum Uric Acid Levels

| Gene | SNP | Risk Allele | Population | P-value | Effect Size (per risk allele) | Reference |

| SLC2A9 | rs13111638 | - | European | < 5.0 x 10⁻⁸ | -0.31 mg/dL | [9] |

| ABCG2 | rs2231142 | T | European | 1.75 x 10⁻⁹⁷ | +0.40 mg/dL | [9][10] |

| SLC22A12 | rs17300741 | - | European | 0.0034 | - | [11] |

| SLC17A1 | - | - | European | 3.0 x 10⁻¹⁴ | - | [5] |

| SLC22A11 | - | - | European | 6.7 x 10⁻¹⁴ | - | [5] |

| SLC16A9 | - | - | European | 1.1 x 10⁻⁸ | - | [5] |

| GCKR | - | - | European | 1.4 x 10⁻⁹ | - | [5] |

| LRRC16A | - | - | European | 8.5 x 10⁻⁹ | - | [5] |

| PDZK1 | - | - | European | 2.7 x 10⁻⁹ | - | [5] |

| RREB1 | rs675209 | - | European | 0.0032 | - | [11] |

Table 2: Gender-Specific Effects of SLC2A9 Variants on Serum Uric Acid Levels

| Population | Gender | Variance Explained | Reference |

| European | Women | ~6% | [3] |

| European | Men | ~1.2% | [3] |

Signaling Pathways in Uric Acid Homeostasis

The expression and activity of urate transporters are regulated by complex signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic targets.

Regulation of ABCG2

The AMPK/AKT/CREB signaling pathway has been implicated in the upregulation of ABCG2 expression.[12] This pathway represents a potential target for interventions aimed at enhancing intestinal urate excretion.

Regulation of SLC22A12 (URAT1)

The AKT/SGK1 signaling pathway plays a role in regulating the cell-surface abundance and activity of URAT1.[13][14] Hyperinsulinemia can stimulate this pathway, leading to increased urate reabsorption.

Experimental Protocols

The functional characterization of urate transporters is fundamental to understanding their role in uric acid homeostasis. The following sections provide detailed methodologies for key in vitro experiments.

Urate Transport Assay in Xenopus laevis Oocytes

This system is widely used for the heterologous expression and functional characterization of membrane transporters.

I. Preparation of Xenopus laevis Oocytes:

-

Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution.

-

Surgically remove a portion of the ovary and place it in a calcium-free modified Barth's saline (MBS) solution (88 mM NaCl, 1 mM KCl, 0.82 mM MgSO₄, 10 mM HEPES, pH 7.5).[15]

-

Cut the ovarian tissue into small pieces and incubate in MBS containing 5 mg/mL collagenase for 1-2 hours with gentle shaking to defolliculate the oocytes.[15]

-

Wash the oocytes thoroughly with MBS to remove the collagenase and follicular debris.

-

Manually select stage V-VI oocytes under a dissecting microscope.[15]

-

Store the selected oocytes in MBS supplemented with 1% penicillin/streptomycin at 18°C.

II. Microinjection of cRNA:

-

Linearize the plasmid DNA containing the transporter of interest and in vitro transcribe capped complementary RNA (cRNA) using a commercially available kit.

-

Pull glass capillaries to create fine-tipped injection needles.

-

Load the injection needle with the cRNA solution (typically 50 ng in 50 nL).

-

Using a micromanipulator, inject 50 nL of cRNA into the cytoplasm of each oocyte.[11] Inject a control group of oocytes with an equal volume of sterile water.

-

Incubate the injected oocytes for 2-4 days at 18°C to allow for protein expression.

III. Urate Uptake Assay:

-

Prepare an uptake buffer (e.g., Kulori buffer: 90 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM MES, pH 5.5).[16]

-

On the day of the assay, place individual oocytes in wells of a 96-well plate.

-

Pre-incubate the oocytes in the uptake buffer for 5 minutes.[16]

-

Initiate the uptake by replacing the buffer with uptake buffer containing radiolabeled uric acid (e.g., [¹⁴C]uric acid) at the desired concentration.

-

Incubate for a defined period (e.g., 60 minutes) with gentle agitation.[16]

-

Stop the uptake by rapidly washing the oocytes four times with ice-cold uptake buffer.

-

Transfer each oocyte to a scintillation vial, lyse the oocyte (e.g., with 10% SDS), and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter to determine the amount of urate uptake.

Urate Transport Assay in HEK293 Cells

Human Embryonic Kidney 293 (HEK293) cells are a commonly used mammalian cell line for transient transfection and functional protein expression studies.

I. Cell Culture and Transfection:

-

Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.[17]

-

The day before transfection, seed the cells into 24-well plates at a density that will result in 50-80% confluency on the day of transfection.

-

On the day of transfection, prepare the transfection complexes. For each well, dilute the plasmid DNA encoding the urate transporter of interest in a serum-free medium (e.g., Opti-MEM).

-

In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in the same serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.[18]

-

Add the transfection complexes dropwise to the cells.[18]

-

Incubate the cells for 24-48 hours to allow for gene expression.

II. Urate Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Pre-incubate the cells in the transport buffer for 30 minutes at 37°C.[19]

-

Initiate the uptake by adding the transport buffer containing radiolabeled uric acid.

-

Incubate for a specific time period (e.g., 2-30 minutes) at 37°C.[20]

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer.[19]

-

Lyse the cells with a lysis buffer (e.g., 0.2 M NaOH).[19]

-

Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Normalize the uptake to the protein concentration of the cell lysate.

Conclusion and Future Directions

The genetic basis of uric acid level variations is a rapidly evolving field. GWAS have successfully identified a multitude of genes that play a role in urate homeostasis, with transporters such as GLUT9, ABCG2, and URAT1 being the most prominent. The functional characterization of these transporters and the elucidation of their regulatory pathways are providing crucial insights into the pathophysiology of hyperuricemia and gout.

Future research should focus on:

-

Fine-mapping of GWAS loci: To identify the causal variants within associated regions and understand their precise molecular mechanisms.

-

Investigation of gene-environment interactions: To understand how lifestyle and environmental factors modify the effects of genetic predisposition.

-

Development of novel therapeutics: Targeting key urate transporters and their regulatory pathways offers promising avenues for the development of more effective and personalized treatments for hyperuricemia and gout.

This technical guide provides a solid foundation for researchers and drug development professionals to navigate the complex genetics of uric acid homeostasis and contribute to the advancement of this important area of medicine.

References

- 1. Genetics of hyperuricemia and gout: Insights from recent genome-wide association studies and Mendelian randomization studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The genetics of hyperuricaemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 7. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]

- 8. SLC22A12 gene: MedlinePlus Genetics [medlineplus.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. youtube.com [youtube.com]

- 12. The Role of ABCG2 in the Pathogenesis of Primary Hyperuricemia and Gout—An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCI - Gene-environment interaction modifies the association between hyperinsulinemia and serum urate levels through SLC22A12 [jci.org]

- 14. Gene-environment interaction modifies the association between hyperinsulinemia and serum urate levels through SLC22A12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microinjection of Xenopus Laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. tools.mirusbio.com [tools.mirusbio.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Inborn Errors of Purine Metabolism and Uric Acid

This technical guide provides a comprehensive overview of inborn errors of purine metabolism and the pivotal role of uric acid in these disorders. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed biochemical pathways, methodologies for key experiments, and structured data for comparative analysis.

Core Principles of Purine Metabolism